(R)-tert-butyl 1-cyanoethylcarbamate

Description

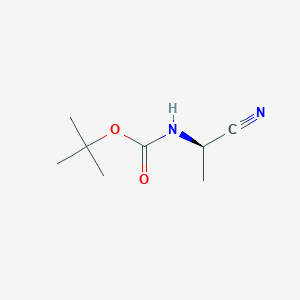

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-cyanoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420477 | |

| Record name | (R)-tert-butyl 1-cyanoethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100927-09-1 | |

| Record name | (R)-tert-butyl 1-cyanoethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Aminonitrile Precursor

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-tert-butyl 1-cyanoethylcarbamate

This guide provides a comprehensive technical overview of (R)-tert-butyl 1-cyanoethylcarbamate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, validated synthesis protocols, and strategic applications, moving beyond a simple recitation of facts to explain the causality behind its utility and the experimental choices made in its handling and synthesis.

(R)-tert-butyl 1-cyanoethylcarbamate (CAS No. 100927-09-1) is a specialized organic compound valued for its dual functionality: a nitrile group and a stereochemically defined amine protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and drug design, prized for its stability under a wide range of conditions and its clean, straightforward removal under mild acidic conditions.[2]

The true value of this molecule lies in its identity as a chiral α-aminonitrile. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, making (R)-tert-butyl 1-cyanoethylcarbamate a direct precursor to enantiomerically pure (R)-alanine derivatives and other valuable chiral synthons. Such chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, making this compound a critical starting material for asymmetric synthesis.

Core Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties is foundational to its effective use in the laboratory, informing decisions on storage, solvent selection, and reaction setup.

Physical and Chemical Data

The quantitative data for (R)-tert-butyl 1-cyanoethylcarbamate are summarized below. Where specific experimental data for the target compound is not publicly available, data from the parent compound, tert-butyl carbamate, is provided for context and estimation.

| Property | Value | Source |

| CAS Number | 100927-09-1 | [1][3] |

| Molecular Formula | C₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 105-109 °C (for tert-butyl carbamate) | - |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMSO) | - |

Safety and Handling

As a nitrile-containing compound, appropriate safety precautions are mandatory. The Globally Harmonized System (GHS) classifications highlight the primary hazards associated with this chemical.

| Hazard Class | GHS Classification | Precautionary Statements | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [1] |

Core Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The expected signals for (R)-tert-butyl 1-cyanoethylcarbamate are detailed below.

| Proton (¹H) Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| -C(CH₃ )₃ (Boc) | ~1.4-1.5 | Singlet (s) | 9H | The strong singlet is the hallmark of the Boc-protecting group. |

| -CH(CH₃ ) | ~1.6 | Doublet (d) | 3H | This doublet arises from coupling to the adjacent methine proton. |

| -CH (CH₃) | ~4.6-4.8 | Quartet of doublets (qd) or multiplet (m) | 1H | Coupled to the methyl protons and the N-H proton. Its position indicates it's attached to two electronegative atoms (N and CN). |

| -NH | ~5.0-5.5 | Doublet (d) or broad singlet (br s) | 1H | The chemical shift is variable and the peak can be broad due to hydrogen bonding and exchange.[4] Coupling to the methine proton may be observed. |

| Carbon (¹³C) Environment | Expected Chemical Shift (δ, ppm) | Key Insights |

| -C (CH₃)₃ (Boc) | ~28 | Characteristic signal for the methyl carbons of the Boc group. |

| -C (CH₃)₃ (Boc) | ~81 | The quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen. |

| -CH(C H₃) | ~20 | Typical aliphatic methyl carbon signal. |

| -C H(CH₃) | ~40-45 | The stereocenter carbon, its shift influenced by the attached nitrogen and nitrile. |

| -C ≡N (Nitrile) | ~118-120 | A key diagnostic signal for the nitrile functional group. |

| C =O (Carbamate) | ~155 | The carbonyl carbon of the carbamate, a highly deshielded signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Key Insights |

| N-H Stretch (Carbamate) | ~3300-3400 | Medium, sharp | Indicates the presence of the N-H bond in the carbamate. |

| C-H Stretch (Aliphatic) | ~2850-3000 | Strong, sharp | Corresponds to the C-H bonds of the methyl and tert-butyl groups. |

| C≡N Stretch (Nitrile) | ~2240-2260 | Medium to weak, sharp | A highly diagnostic, though sometimes weak, peak for the nitrile group. |

| C=O Stretch (Carbamate) | ~1680-1710 | Strong, sharp | The prominent carbonyl absorption is a defining feature of the carbamate. |

| N-H Bend | ~1510-1540 | Medium | Often seen in secondary amides and carbamates. |

Synthesis Methodologies: A Tale of Two Strategies

The synthesis of chiral α-aminonitriles can be approached from multiple angles. We will detail two robust and field-proven strategies: a stereoretentive displacement reaction and an asymmetric Strecker synthesis.

Strategy 1: Stereoretentive Cyanide Displacement (Adapted Protocol)

This approach leverages a readily available chiral starting material, (R)-Alaninol, and converts it into the target aminonitrile. The key steps are Boc protection of the amine, activation of the primary alcohol (e.g., as a mesylate), and subsequent Sₙ2 displacement with a cyanide source. This method is advantageous as it preserves the stereochemistry of the starting material. The following protocol is adapted from a validated synthesis of a structurally analogous compound.[5]

Diagram 1: Synthesis via Stereoretentive Cyanide Displacement.

Detailed Experimental Protocol:

-

Step 1: Boc Protection of (R)-Alaninol:

-

To a stirred solution of (R)-Alaninol (1.0 eq) and triethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate, which can often be used without further purification.

-

-

Step 2: Mesylation of the Alcohol:

-

Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC.

-

Upon completion, dilute with DCM and wash with cold water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude mesylate. Causality: The alcohol is converted to a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.

-

-

Step 3: Sₙ2 Displacement with Cyanide:

-

Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate safety measures.

-

Dissolve the crude mesylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (3.0 eq) in one portion.

-

Heat the mixture to 45-50 °C and stir for 18 hours.[5]

-

Cool the reaction mixture to 0 °C and carefully quench by adding cold water.

-

Extract the aqueous phase multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-tert-butyl 1-cyanoethylcarbamate.

-

Strategy 2: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic multi-component reaction that forms an α-aminonitrile from an aldehyde, an amine, and a cyanide source.[6][7] To achieve enantioselectivity, a chiral amine or a chiral catalyst is employed. For our target, we can envision a pathway starting with acetaldehyde, using tert-butyl carbamate as the "amine" component (or a precursor), and a cyanide source, all mediated by a chiral catalyst.

Diagram 2: Conceptual Asymmetric Strecker Synthesis Workflow.

Conceptual Protocol:

The power of the Strecker synthesis lies in its convergence. A chiral catalyst, such as a thiourea or phosphoric acid derivative, would co-ordinate the imine intermediate formed in situ from acetaldehyde and the amine component. This creates a chiral environment, directing the nucleophilic attack of the cyanide ion to one face of the imine, thereby establishing the (R)-stereocenter. While specific conditions would require optimization, this strategy represents a highly efficient and atom-economical approach to the target molecule.[8]

Applications in Drug Development and Medicinal Chemistry

The utility of (R)-tert-butyl 1-cyanoethylcarbamate is realized when it is transformed into more complex molecular architectures for drug discovery.

-

Synthesis of Chiral α-Amino Acids: Acidic hydrolysis of the nitrile group, typically followed by deprotection of the Boc group, provides a direct route to optically pure (R)-Alanine.

-

Synthesis of Chiral 1,2-Diamines: Reduction of the nitrile group (e.g., using LiAlH₄, H₂/Raney Ni) yields the corresponding chiral 1,2-diaminopropane derivative. This N-Boc-(R)-1,2-diaminopropane is a valuable building block for synthesizing ligands, catalysts, and complex drug molecules.

-

Pharmaceutical Intermediate: Carbamate-protected chiral intermediates are critical in the multi-step synthesis of modern pharmaceuticals. For instance, a structurally related carbamate derivative is a key intermediate in the synthesis of the anti-epileptic drug Lacosamide.[9] This highlights the role of such building blocks in constructing the core of bioactive molecules.

Conclusion

(R)-tert-butyl 1-cyanoethylcarbamate is more than a simple chemical; it is a strategic tool for the efficient construction of stereochemically complex molecules. Its robust Boc-protecting group and versatile nitrile functionality provide medicinal chemists with a reliable and predictable building block. A deep understanding of its properties, handling requirements, and synthetic access, as detailed in this guide, empowers researchers to fully leverage its potential in the discovery and development of next-generation therapeutics.

References

-

PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Mosa, F. A., Thirsk, C., Vaultier, M., Maw, G., & Whiting, A. (2008). High-Yielding, Large-Scale Synthesis of N-Protected-β-Aminonitriles: Tert-Butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230. [Link]

- Google Patents.

-

PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

-

Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate Mass Spectrum. NIST WebBook. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate IR Spectrum. NIST WebBook. [Link]

-

ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

-

ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

Sources

- 1. 100927-09-1|tert-Butyl (R)-(1-cyanoethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. eMolecules AstaTech / TERT-BUTYL (R)-(1-CYANOETHYL)CARBAMATE / 1g / 484551645 | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-tert-butyl 1-cyanoethylcarbamate

CAS Number: 100927-09-1

Introduction: The Strategic Importance of Chiral α-Aminonitriles in Modern Drug Discovery

(R)-tert-butyl 1-cyanoethylcarbamate is a chiral building block of significant interest to the pharmaceutical and organic synthesis communities. As a protected α-aminonitrile, it serves as a valuable precursor to enantiomerically pure α-amino acids and their derivatives, which are fundamental components of a vast array of therapeutic agents. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality, allowing for selective chemical transformations at other sites of the molecule. This guide provides a comprehensive overview of the synthesis, characterization, and applications of (R)-tert-butyl 1-cyanoethylcarbamate, with a focus on the practical insights required by researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (R)-tert-butyl 1-cyanoethylcarbamate is essential for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| CAS Number | 100927-09-1 | [1] |

| Molecular Formula | C₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | White to off-white solid or colorless oil | Inferred from related compounds |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Structural Diagram

Caption: Chemical structure of (R)-tert-butyl 1-cyanoethylcarbamate.

Synthesis of (R)-tert-butyl 1-cyanoethylcarbamate: An Enantioselective Approach

The synthesis of enantiomerically pure α-aminonitriles is a cornerstone of modern asymmetric synthesis.[1][2] The most common and versatile method for this transformation is the Strecker reaction, which involves the three-component condensation of an aldehyde, an amine, and a cyanide source.[3] To achieve the desired (R)-enantiomer of tert-butyl 1-cyanoethylcarbamate, an enantioselective variant of the Strecker reaction is required.

Conceptual Workflow for Enantioselective Synthesis

Caption: Conceptual workflow for the enantioselective synthesis of the target compound.

Exemplary Protocol for the Synthesis of a Boc-Protected (R)-α-Aminonitrile

Step 1: Synthesis of the Chiral Amino Alcohol Precursor

This step involves the reduction of a chiral amino acid to the corresponding amino alcohol. For the synthesis of (R)-tert-butyl 1-cyanoethylcarbamate, one would start with (R)-Alanine.

Step 2: Boc Protection of the Amino Alcohol

The resulting chiral amino alcohol is then protected with a Boc group.

Step 3: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group is typically converted to a better leaving group, such as a mesylate or tosylate, to facilitate subsequent nucleophilic substitution.

Step 4: Nucleophilic Substitution with Cyanide

The final step involves the displacement of the leaving group with a cyanide source, such as sodium cyanide, to yield the target α-aminonitrile.

Detailed Experimental Example (Adapted from a similar synthesis):

-

Mesylation: To a solution of the Boc-protected (R)-amino alcohol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C for 1-2 hours and monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cyanation: The crude mesylate is dissolved in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide (2-3 equivalents) is added, and the mixture is heated to 50-70 °C. The reaction progress is monitored by TLC.

-

Final Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed extensively with water and brine to remove residual cyanide and DMF/DMSO. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure (R)-tert-butyl 1-cyanoethylcarbamate.

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, providing an orthogonal protection strategy.[5]

-

Mesylation: The conversion of the hydroxyl group to a mesylate is a reliable method to create an excellent leaving group for the subsequent SN2 reaction with the cyanide nucleophile.

-

Choice of Solvent for Cyanation: Polar aprotic solvents like DMF or DMSO are used to dissolve the ionic cyanide salt and facilitate the nucleophilic substitution reaction.

-

Safety Precaution: All manipulations involving cyanide salts must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[6] Acidic conditions must be strictly avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-tert-butyl 1-cyanoethylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 hydrogens), the methyl group (a doublet), the methine proton (a quartet or multiplet), and the NH proton (a broad singlet or doublet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the nitrile carbon, and the two carbons of the ethyl group. The chemical shift of the carbon attached to the nitrile group will be significantly downfield.

Expected Chemical Shifts (based on similar structures):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 (3C), ~80.0 (1C) |

| CH₃ | ~1.5 (d, 3H) | ~18-20 |

| CH | ~4.5 (m, 1H) | ~40-45 |

| NH | ~5.0 (br s, 1H) | - |

| C=O | - | ~155 |

| C≡N | - | ~120 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique. The protonated molecule [M+H]⁺ would be expected at m/z 171.11. A common fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

-

Column: A chiral stationary phase, such as one based on derivatized cellulose or amylose, is required.

-

Mobile Phase: A mixture of hexanes and isopropanol is a common mobile phase for chiral separations.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used, as the chromophores in the molecule have limited absorption at higher wavelengths.

Applications in Drug Development

Chiral α-aminonitriles like (R)-tert-butyl 1-cyanoethylcarbamate are valuable intermediates in the synthesis of a variety of biologically active molecules, particularly peptidomimetics and heterocyclic compounds.[7]

Precursor to Chiral α-Amino Acids and Derivatives

The primary application of (R)-tert-butyl 1-cyanoethylcarbamate is as a precursor to (R)-alanine and its derivatives. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, and the Boc group can be subsequently removed to yield the free amino acid. This allows for the incorporation of the unnatural (R)-alanine into peptide sequences, which can enhance metabolic stability or modulate biological activity.

Role as a Versatile Chiral Building Block

The bifunctional nature of (R)-tert-butyl 1-cyanoethylcarbamate, possessing both a protected amine and a nitrile group that can be further elaborated, makes it a versatile building block in medicinal chemistry. For example, the nitrile group can be reduced to a primary amine, providing a chiral 1,2-diamine synthon.

Safety, Handling, and Disposal

(R)-tert-butyl 1-cyanoethylcarbamate contains a nitrile group and should be handled with appropriate caution.

Hazard Identification

-

Toxicity: Organic nitriles can be toxic and may release cyanide upon metabolism.[6] The primary route of exposure is through inhalation, ingestion, and skin absorption.

-

Irritation: The compound may cause skin and eye irritation.[9]

-

Reactivity: Avoid contact with strong acids, as this can lead to the rapid release of highly toxic hydrogen cyanide gas.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with (R)-tert-butyl 1-cyanoethylcarbamate should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A standard laboratory coat should be worn.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]

Disposal

Waste containing (R)-tert-butyl 1-cyanoethylcarbamate should be treated as hazardous chemical waste. Due to the potential for cyanide release, it is crucial to follow institutional and local regulations for the disposal of cyanide-containing compounds. Typically, this involves treatment with an oxidizing agent such as sodium hypochlorite (bleach) under basic conditions to destroy the cyanide moiety before disposal.

Conclusion

(R)-tert-butyl 1-cyanoethylcarbamate is a valuable and versatile chiral building block for organic synthesis and drug discovery. Its efficient and enantioselective synthesis, coupled with the robust nature of the Boc protecting group, provides access to a wide range of enantiomerically pure compounds. A thorough understanding of its chemical properties, synthetic routes, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (R)-tert-butyl 1-cyanoethylcarbamate in the drug development pipeline is set to increase.

References

- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05128]

- (R)-tert-Butyl (1-cyanoethyl)carbamate. BLDpharm. [URL: https://www.bldpharm.com/products/100927-09-1.html]

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. [URL: https://patents.google.

- α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/aminonitriles.shtm]

- Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [URL: https://www.mdpi.com/2673-4079/3/4/47]

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [URL: https://www.researchgate.

- Introduction to Peptide Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2019/02/15/introduction-to-peptide-synthesis/]

- High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. ResearchGate. [URL: https://www.researchgate.

- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4248-19-5_1HNMR.htm]

- Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [URL: https://typeset.io/papers/organocatalytic-synthesis-of-a-aminonitriles-a-review-2p2z1y2x]

- 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [URL: https://www.researchgate.

- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/B3132_EN_EHS_1_1.pdf]

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503728/]

- Enantioselective synthesis of (1 S,2 S)-1,2-di- tert-butyl and (1 R,2 R)-1,2-di-(1-adamantyl)ethylenediamines. ResearchGate. [URL: https://www.researchgate.net/publication/257321523_Enantioselective_synthesis_of_1_S2_S-12-di-_tert-butyl_and_1_R2_R-12-di-1-adamantylethylenediamines]

- Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/99/SPB08399.pdf]

- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0188]

- Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Chemistry of peptide synthesis. [URL: https://www.taylorfrancis.com/books/mono/10.1201/9781420027663/chemistry-peptide-synthesis-leo-benoiton]

- Handling and Processing of Radioactive Waste from Nuclear Applications. International Atomic Energy Agency. [URL: https://www-pub.iaea.

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/ra/c6ra04561h]

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem. [URL: https://www.benchchem.com/pdf/The-Versatile-Role-of-tert-Butyl-(3-aminopropyl)

- Peptide Synthesis with the Boc Protecting Group. YouTube. [URL: https://m.youtube.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [URL: https://www.utsouthwestern.edu/education/medical-school/departments/pharmacology/assets/nmr-chemical-shifts.pdf]

- Tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/SB22598_sds.pdf]

- Peptide Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.07%3A_Peptide_Synthesis]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=L00259&productDescription=tert-BUTYL+CARBAMATE%2C+98%25+L00259.22&vendorId=VN00032119&countryCode=US&language=en]

- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7805128/]

- Planning a Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/planning-a-peptide-synthesis-p]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b89205]

- tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11195679/]

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/09%3A_Structure_Determination_II_-_Carbon-13_NMR_Spectroscopy/9.04%3A_Interpreting_C-13_NMR_Spectra]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure of (R)-tert-butyl 1-cyanoethylcarbamate

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of (R)-tert-butyl 1-cyanoethylcarbamate, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of Chiral Carbamates

(R)-tert-butyl 1-cyanoethylcarbamate belongs to the carbamate class of compounds, which are structurally characterized by a carbonyl group flanked by an ether and an amine linkage. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions. The presence of a chiral center at the carbon adjacent to the nitrile group makes this molecule a valuable precursor for the asymmetric synthesis of more complex, biologically active molecules. Carbamate derivatives are integral structural motifs in a wide range of therapeutic agents.[1]

Molecular Identity and Physicochemical Properties

The precise identification and understanding of the physicochemical properties of (R)-tert-butyl 1-cyanoethylcarbamate are fundamental for its application in research and development.

| Identifier | Value | Source |

| IUPAC Name | tert-Butyl (R)-(1-cyanoethyl)carbamate | [2] |

| CAS Number | 100927-09-1 | [2] |

| Molecular Formula | C₈H₁₄N₂O₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| SMILES | O=C(OC(C)(C)C)NC | [2] |

Physicochemical Data:

-

Appearance: Typically a colorless to off-white solid or viscous liquid.

-

Storage: Recommended storage is sealed in a dry environment at 2-8°C.[2]

Elucidation of the Molecular Structure through Spectroscopy

The molecular structure of (R)-tert-butyl 1-cyanoethylcarbamate is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

A large singlet integrating to 9 protons is characteristic of the tert-butyl group.

-

A quartet and a doublet would be expected for the ethyl fragment, showing the coupling between the methine proton and the methyl protons.

-

A broad singlet or doublet for the N-H proton of the carbamate is also anticipated.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms.

-

Distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are expected.

-

Signals for the carbonyl carbon of the carbamate, the chiral methine carbon, the methyl carbon of the ethyl group, and the carbon of the nitrile group would also be present.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ are indicative of C-H stretching in the alkyl groups.

-

C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of the nitrile group.

-

C=O Stretch: A strong absorption band in the range of 1680-1720 cm⁻¹ is due to the carbonyl group of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The expected molecular ion peak would correspond to the molecular weight of the compound.

Synthesis Methodologies

The synthesis of enantiomerically pure (R)-tert-butyl 1-cyanoethylcarbamate is crucial for its use in asymmetric synthesis. A common approach involves the use of a chiral starting material. One plausible synthetic route is the Boc-protection of (R)-alaninamide followed by dehydration to the nitrile.

Another established method for synthesizing N-protected-β-aminonitriles involves the reaction of an N-protected amino alcohol with a cyanide source.[4] For example, a multi-step synthesis starting from (S)-phenylglycine has been reported to yield a similar N-protected β-aminonitrile in high yield.[4]

Experimental Protocol: General Procedure for Boc Protection

This protocol describes a general method for the introduction of a Boc protecting group onto an amine.

-

Dissolve the amine in a suitable solvent (e.g., tetrahydrofuran, dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine, sodium bicarbonate).

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development and Organic Synthesis

Chiral α-aminonitriles are versatile intermediates in the synthesis of various pharmaceuticals. The carbamate group can serve as a prodrug moiety to improve the pharmacokinetic properties of a drug.[1] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration.

This compound and its analogs are valuable in the construction of complex molecules, including potential therapeutic agents. For instance, similar structures are investigated as inhibitors of enzymes like fibroblast activation protein (FAP), which is implicated in cancer progression and fibrosis.[5] The ability to introduce a specific stereochemistry is paramount in drug design, as different enantiomers can have vastly different biological activities.

Safety and Handling

(R)-tert-butyl 1-cyanoethylcarbamate should be handled with appropriate safety precautions in a well-ventilated area.[6] It may cause skin and eye irritation.[2] Personal protective equipment, including gloves and safety glasses, should be worn.[6] In case of contact, flush the affected area with plenty of water.[7]

Hazard Statements:

Conclusion

(R)-tert-butyl 1-cyanoethylcarbamate is a key chiral building block with significant applications in synthetic organic chemistry and drug discovery. Its molecular structure, confirmed by a suite of spectroscopic techniques, provides a versatile platform for the synthesis of enantiomerically pure complex molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in the laboratory.

References

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

-

Supporting Information. (n.d.). Retrieved from [Link]

- Mosa, F. A., Thirsk, C., Vaultier, M., Maw, G., & Whiting, A. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)

- Ullah, A., & Ligresti, A. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- Pittelkow, M., Nielsen, J., & Juhl, K. (2002).

-

tert-Butyl carbamate - SAFETY DATA SHEET. (2025, September 6). Retrieved from [Link]

-

Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Retrieved from [Link]

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

-

NMR, mass spectroscopy, IR - finding compound structure ? | ResearchGate. (2019, March 6). Retrieved from [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 100927-09-1|tert-Butyl (R)-(1-cyanoethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate | 1448440-50-3 | Benchchem [benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Mechanism of Action of Chiral Carbamate Auxiliaries in Asymmetric Synthesis: A Focus on the Strecker Reaction

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical and life science research. Among the most robust methods for their preparation is the asymmetric Strecker synthesis, which leverages chiral auxiliaries to control stereochemical outcomes. This guide provides an in-depth analysis of the mechanism by which chiral carbamate auxiliaries, exemplified by structures similar to (R)-tert-butyl 1-cyanoethylcarbamate, direct the stereoselective formation of α-amino nitriles. We will explore the principles of diastereoselection, the role of steric and conformational control in transition states, and provide practical, field-proven protocols for researchers in drug development.

Introduction: The Imperative of Chirality and the Role of the Chiral Auxiliary

In the realm of drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. Consequently, the ability to synthesize a single, desired enantiomer is paramount.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to guide a subsequent chemical reaction to proceed with high stereoselectivity.[1][2] After the desired chiral center has been established, the auxiliary is removed and can often be recovered for reuse.[1][3] This strategy is a powerful tool in asymmetric synthesis, allowing for the reliable production of enantiomerically pure compounds.[4]

This guide focuses on the application of chiral carbamate-based auxiliaries in the asymmetric Strecker synthesis, a classic and highly effective method for preparing α-amino acids.[5][6]

The Asymmetric Strecker Synthesis: A Diastereoselective Approach

The traditional Strecker synthesis, first reported in 1850, is a three-component reaction involving an aldehyde, ammonia, and a cyanide source to produce an α-amino nitrile, which is then hydrolyzed to the corresponding α-amino acid.[5][6] While efficient, this method yields a racemic mixture (an equal mix of both enantiomers).

To overcome this limitation, the asymmetric variant employs a chiral amine in place of ammonia. This leads to the formation of a chiral imine intermediate. The inherent chirality of the auxiliary then directs the nucleophilic attack of the cyanide ion, leading to the preferential formation of one of two possible diastereomers of the α-amino nitrile product.[7][8] Subsequent removal of the chiral auxiliary yields the target α-amino acid in high enantiomeric purity.

The overall workflow can be visualized as follows:

Caption: General workflow of an asymmetric Strecker synthesis using a chiral auxiliary.

Core Mechanism: Stereochemical Control by a Chiral Carbamate Auxiliary

The efficacy of a chiral auxiliary lies in its ability to create a biased steric and electronic environment around the reactive center. In the context of the Strecker reaction, the chiral auxiliary attached to the imine nitrogen dictates the facial selectivity of the cyanide attack. Let's consider a chiral N-carbamoyl imine as our key intermediate.

Causality of Stereoselection:

-

Conformational Locking: The chiral auxiliary, often containing a bulky group like a tert-butyl moiety, forces the imine intermediate into a sterically preferred conformation. The rotation around the C-N single bonds is restricted to minimize steric clashes between the auxiliary's substituents and the R-group originating from the aldehyde.

-

Facial Shielding: This locked conformation effectively shields one of the two faces of the planar imine (C=N) double bond. The bulky groups of the auxiliary act as a steric blockade.

-

Directed Nucleophilic Attack: The incoming cyanide nucleophile is therefore forced to attack the electrophilic imine carbon from the less sterically hindered face. This directed attack is the origin of the high diastereoselectivity observed in the reaction.

The transition state for this nucleophilic addition is the critical point where stereochemistry is set. A plausible model involves the cyanide approaching from the pathway of least steric resistance, as depicted below.

Caption: Proposed transition state illustrating facial shielding by the chiral auxiliary.

Note: The actual image in the DOT script would be replaced by a proper chemical drawing showing the 3D arrangement of atoms.

The result of this controlled attack is an α-amino nitrile product, such as (R)-tert-butyl 1-cyanoethylcarbamate, where the newly formed stereocenter at the α-carbon has a specific configuration relative to the stereocenter of the auxiliary.

Experimental Protocol: Asymmetric Synthesis of an N-Boc-α-Amino Nitrile

This protocol is a representative example of a diastereoselective Strecker reaction. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Objective: To synthesize a diastereomerically enriched N-Boc-protected α-amino nitrile from an aldehyde and a chiral amine, followed by cyanide addition.

Materials:

-

Aldehyde (e.g., Isovaleraldehyde): 1.0 eq

-

Chiral Amine (e.g., (R)-α-Methylbenzylamine): 1.0 eq

-

Trimethylsilyl cyanide (TMSCN): 1.2 eq

-

Methanol (MeOH): Anhydrous

-

Dichloromethane (DCM): Anhydrous

-

Magnesium Sulfate (MgSO₄): Anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Imine Formation:

-

To a solution of the aldehyde (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under a nitrogen atmosphere, add the chiral amine (1.0 eq) dropwise.

-

Add anhydrous MgSO₄ (1.5 eq) to the solution to act as a dehydrating agent.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the formation of the imine by TLC or GC-MS.

-

Upon completion, filter off the MgSO₄ and wash the solid with a small amount of anhydrous DCM. Concentrate the filtrate under reduced pressure to yield the crude chiral imine. Use this intermediate immediately in the next step.

-

-

Diastereoselective Cyanation:

-

Dissolve the crude chiral imine in anhydrous DCM (0.5 M) and cool the solution to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.

-

Add TMSCN (1.2 eq) dropwise over 10 minutes.

-

Stir the reaction at -78 °C for 4-8 hours. The progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis.

-

Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.

-

-

Auxiliary Removal (Hydrolysis to Amino Acid):

-

The purified α-amino nitrile is subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to cleave both the nitrile and the chiral auxiliary, yielding the α-amino acid hydrochloride.

-

The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC.

-

Data Presentation: Representative Results

The effectiveness of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) of the product and the final enantiomeric excess (e.e.) of the target molecule. The table below summarizes typical results for this type of transformation with various aldehydes.

| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (d.r.) | Final e.e. of Amino Acid |

| 1 | Isovaleraldehyde | 95:5 | >90% |

| 2 | Benzaldehyde | 92:8 | >85% |

| 3 | Cyclohexanecarboxaldehyde | 97:3 | >94% |

| 4 | 2-Phenylpropionaldehyde | 90:10 | >80% |

Note: Data are representative and actual results may vary based on specific reaction conditions and the choice of chiral auxiliary.

Conclusion: A Validated System for Asymmetric Synthesis

The use of chiral carbamate auxiliaries in the Strecker reaction represents a robust and reliable method for the synthesis of enantiomerically enriched α-amino acids. The mechanism of action is rooted in fundamental principles of stereochemistry, where the auxiliary creates a well-defined, sterically biased environment that directs the approach of the incoming nucleophile. This control over the reaction's transition state geometry is the key to achieving high diastereoselectivity. The protocols derived from this understanding are self-validating systems, consistently yielding products with high optical purity, making this methodology an invaluable tool for researchers in drug discovery and development.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

Master Organic Chemistry. (2018-11-12). The Strecker Synthesis of Amino Acids. [Link]

-

Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230. [Link]

-

Ciufolini, M. A., et al. (2011). Stereoselective Total Synthesis of Aminoiminohexitols via Carbamate Annulation. The Journal of Organic Chemistry. [Link]

-

Shaikh, A. A., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 26(15), 4479. [Link]

-

Van der Eycken, E. V., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

-

Chemistry For Everyone. (2023). What Are Chiral Auxiliaries? YouTube. [Link]

-

Enders, D., et al. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Slade, J., et al. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 24(18), 3328. [Link]

-

Khan Academy. Alpha amino acid synthesis. YouTube. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Chiral auxiliary! | PPTX [slideshare.net]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

stereochemical stability of (R)-tert-butyl 1-cyanoethylcarbamate

An In-depth Technical Guide to the Stereochemical Stability of (R)-tert-butyl 1-cyanoethylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Stereochemical Integrity

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules, one enantiomer can be life-saving while its mirror image may be inert or, in the worst cases, toxic. (R)-tert-butyl 1-cyanoethylcarbamate is a valuable chiral building block, and understanding its stereochemical stability is paramount to ensuring the quality, safety, and efficacy of the active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive examination of the factors governing the stereochemical stability of this compound, the mechanisms of racemization, and robust analytical methodologies for its assessment.

Molecular Profile and Intrinsic Stability Factors

(R)-tert-butyl 1-cyanoethylcarbamate possesses a single stereocenter at the carbon atom bearing the cyano and the N-Boc-protected amino groups. The stability of this stereocenter is a delicate balance of several electronic and steric factors.

-

The α-Proton: The hydrogen atom attached to the chiral carbon (the α-proton) is the focal point of stereochemical instability. Its acidity is enhanced by the electron-withdrawing nature of the adjacent cyano group (-CN), making it susceptible to abstraction by a base.

-

The Cyano Group (-CN): As a powerful electron-withdrawing group, the nitrile functionality significantly increases the acidity of the α-proton, predisposing the molecule to base-catalyzed epimerization.

-

The N-Boc Group (tert-butoxycarbonyl): The Boc protecting group is crucial for synthetic strategies but also influences stability.[1] While generally stable to bases, it is highly sensitive to acidic conditions and elevated temperatures, which can lead to chemical degradation (deprotection) that may compete with or facilitate racemization.[2][3]

Mechanisms of Stereochemical Inversion (Racemization)

Racemization, the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers, represents the primary threat to the stereochemical integrity of (R)-tert-butyl 1-cyanoethylcarbamate. The principal mechanism involves the formation of a planar, achiral intermediate.

Base-Catalyzed Racemization

This is the most probable pathway for racemization. The presence of even trace amounts of a base can initiate the process.

-

Proton Abstraction: A base removes the acidic α-proton from the stereocenter.

-

Formation of a Planar Intermediate: This results in the formation of a resonance-stabilized carbanion. This intermediate is planar and therefore achiral.

-

Non-Stereospecific Reprotonation: Subsequent protonation of the planar carbanion can occur from either face with equal probability, leading to the formation of both (R) and (S) enantiomers.

Sources

An In-depth Technical Guide to the Solubility of (R)-tert-butyl 1-cyanoethylcarbamate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (R)-tert-butyl 1-cyanoethylcarbamate, a key chiral intermediate in the synthesis of various pharmaceutical agents. Recognizing the critical role of solubility in drug development and process chemistry, this document details the underlying physicochemical principles governing the dissolution of this compound.[1][2][3][4][5] It presents a robust, step-by-step protocol for experimental solubility determination using the widely accepted shake-flask method.[6][7] Furthermore, this guide offers insights into the expected solubility trends in a range of common organic solvents, equipping researchers, scientists, and drug development professionals with the necessary tools to effectively handle and utilize (R)-tert-butyl 1-cyanoethylcarbamate in their synthetic endeavors.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of a chemical compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. In the realm of pharmaceutical development, solubility is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and therapeutic efficacy.[1][2][4][5] Poor solubility can lead to significant challenges in formulation, resulting in low and variable drug absorption in the body.[1] Therefore, a thorough understanding of the solubility of a drug intermediate like (R)-tert-butyl 1-cyanoethylcarbamate is paramount for efficient process development and the successful formulation of the final active pharmaceutical ingredient (API).[3]

(R)-tert-butyl 1-cyanoethylcarbamate is a chiral building block of significant interest due to its application in the synthesis of various bioactive molecules. Its structure, featuring a carbamate group, a nitrile moiety, and a chiral center, presents a unique combination of functional groups that influence its interaction with different solvents. This guide aims to provide a comprehensive understanding of its solubility characteristics.

Physicochemical Properties and Expected Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular structure of (R)-tert-butyl 1-cyanoethylcarbamate provides clues to its expected solubility in various organic solvents.

-

Polarity: The presence of the carbamate and nitrile groups introduces polarity to the molecule. The carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitrile group is a strong hydrogen bond acceptor.

-

Non-polar character: The tert-butyl group is a bulky, non-polar moiety that contributes to the molecule's lipophilicity.

Based on these features, we can anticipate the following general solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are expected to be good solvents for (R)-tert-butyl 1-cyanoethylcarbamate. These solvents can effectively solvate the polar functional groups of the molecule.

-

Moderate to High Solubility in Alcohols: Alcohols such as methanol, ethanol, and isopropanol can engage in hydrogen bonding with the carbamate group, leading to good solubility.

-

Moderate Solubility in Halogenated Solvents: Solvents like dichloromethane and chloroform are expected to be effective due to their ability to interact with the polar regions of the molecule.[8]

-

Lower Solubility in Non-polar Solvents: Non-polar solvents like hexane and toluene are expected to be poorer solvents, as they cannot effectively solvate the polar carbamate and nitrile groups.

A summary of the expected solubility is presented in the table below. The values are hypothetical and should be determined experimentally.

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Isopropanol | Polar Protic | Moderate to High |

| Acetonitrile | Polar Aprotic | High |

| Dichloromethane | Halogenated | High |

| Ethyl Acetate | Ester | Moderate |

| Toluene | Aromatic | Low to Moderate |

| Hexane | Non-polar | Low |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

(R)-tert-butyl 1-cyanoethylcarbamate (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (R)-tert-butyl 1-cyanoethylcarbamate into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.[9]

-

Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the experiment or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Determination:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of (R)-tert-butyl 1-cyanoethylcarbamate.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the solubility of the compound in each solvent based on the determined concentration and the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Experimentally Determined Solubility of (R)-tert-butyl 1-cyanoethylcarbamate at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Isopropanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

The results should be analyzed in the context of the solvent properties (polarity, hydrogen bonding capacity, etc.) and the molecular structure of (R)-tert-butyl 1-cyanoethylcarbamate. This analysis will provide a deeper understanding of the solute-solvent interactions that govern the observed solubility.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of (R)-tert-butyl 1-cyanoethylcarbamate in common organic solvents. By understanding the physicochemical properties of the molecule and employing a robust experimental protocol such as the shake-flask method, researchers can obtain reliable solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and ensuring the successful formulation of pharmaceutical products.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in analytical chemistry and instrumentation, 4, 117-212.

- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. Journal of pharmaceutical sciences, 107(1), 47-54.

- Avdeef, A. (2007). The rise of instrumentation in solubility measurement. Expert opinion on drug discovery, 2(1), 17-30.

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

Bajait, M. G., Ghatmale, R., & Mundhe, B. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. jmpas.com [jmpas.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. scispace.com [scispace.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Characterization of (R)-tert-butyl 1-cyanoethylcarbamate: A Technical Guide

Introduction

(R)-tert-butyl 1-cyanoethylcarbamate (C₈H₁₄N₂O₂) is a chiral carbamate that incorporates a nitrile functional group. The tert-butyloxycarbonyl (Boc) protecting group makes it a valuable intermediate in peptide synthesis and the development of various pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stereochemical integrity. This guide will detail the expected spectroscopic signatures of this molecule, explain the rationale behind these predictions, and provide standardized protocols for data acquisition.

Molecular Structure and Key Features:

The structure of (R)-tert-butyl 1-cyanoethylcarbamate, with a molecular weight of 170.21 g/mol , presents several key features that will be reflected in its spectra: a chiral center at the α-carbon to the nitrile, a tert-butyl group, a carbamate linkage, and a nitrile group.[1]

Caption: Molecular structure of (R)-tert-butyl 1-cyanoethylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-tert-butyl 1-cyanoethylcarbamate.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) is a suitable choice.

-

Parameters: A standard proton experiment would involve a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2] The number of scans can range from 8 to 64 depending on the sample concentration.

¹³C NMR Acquisition:

-

Instrument: Same as for ¹H NMR.

-

Experiment: A proton-decoupled ¹³C experiment is standard.

-

Parameters: Typical parameters include a 30-45° pulse, a spectral width of around 220 ppm, a relaxation delay of 2 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~5.0 | Broad Singlet | 1H | N-H | The NH proton of the carbamate is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be concentration-dependent. |

| ~4.7 | Quartet | 1H | CH -CN | This methine proton is adjacent to a methyl group (3 protons) and is therefore expected to be a quartet. Being attached to a carbon bearing two electronegative groups (N and CN), it will be shifted downfield. |

| ~1.5 | Doublet | 3H | CH ₃-CH | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |

| ~1.4 | Singlet | 9H | C(CH ₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a characteristic sharp singlet. This is a hallmark of the Boc-protecting group. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~154 | C =O | The carbonyl carbon of the carbamate group is expected to resonate in this downfield region.[3] |

| ~118 | C ≡N | The carbon of the nitrile group typically appears in this region. |

| ~81 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is characteristically found around 80-82 ppm.[3] |

| ~45 | C H-CN | The chiral methine carbon, being attached to nitrogen and a cyano group, will be in this range. |

| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong signal in this region.[3] |

| ~19 | C H₃-CH | The methyl carbon adjacent to the chiral center will be the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.[4][5]

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal.[5]

-

Place a small amount of the solid or liquid (R)-tert-butyl 1-cyanoethylcarbamate directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| ~3350 | Medium, Sharp | N-H Stretch | The N-H stretching vibration of the carbamate. The sharpness suggests limited hydrogen bonding in a non-polar solvent or neat sample. |

| ~2980 | Strong | C-H Stretch (sp³) | C-H stretching vibrations of the tert-butyl and methyl groups. |

| ~2250 | Medium, Sharp | C≡N Stretch | The nitrile group has a very characteristic and sharp absorption in this region, which is often free from other interfering bands.[6][7] For saturated nitriles, this peak is expected between 2260 and 2240 cm⁻¹.[6] |

| ~1715 | Strong, Sharp | C=O Stretch | The carbonyl stretch of the carbamate is typically very strong and sharp, appearing in the 1740-1680 cm⁻¹ region.[8] |

| ~1520 | Medium | N-H Bend | The N-H bending vibration of the secondary amide (carbamate). |

| ~1250, ~1160 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the C-O bonds of the carbamate group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a hard ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.[9][10]

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is heated to ensure it is in the gas phase.[10]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[10]

-

Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 170.

Major Fragmentation Pathways: The fragmentation of carbamates is well-documented.[11][12][13] For (R)-tert-butyl 1-cyanoethylcarbamate, the following key fragments are anticipated:

Caption: Predicted major fragmentation pathways for (R)-tert-butyl 1-cyanoethylcarbamate in EI-MS.

-

Loss of a tert-butyl radical: A very common fragmentation for Boc-protected compounds is the loss of the tert-butyl group to form isobutylene and a protonated carbamic acid, which can then fragment further. However, the direct observation of the tert-butyl cation at m/z = 57 is highly probable and often a base peak.

-

Loss of a methyl radical: Cleavage of the methyl group from the ethyl chain would result in a fragment at m/z = 155 .

-

McLafferty-type rearrangement: Loss of isobutylene (56 Da) from the molecular ion would lead to a fragment at m/z = 114 .

-

Cleavage of the C-C bond alpha to the nitrile: This would result in the formation of a fragment at m/z = 68 ([CH(CH₃)CN]⁺).

-

Loss of the cyanoethyl group: This would result in a fragment corresponding to the Boc-protected amine fragment at m/z = 115 .

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Proposed Fragment |

| 170 | Low | [M]⁺˙ |

| 155 | Medium | [M - CH₃]⁺ |

| 115 | Medium | [M - C₃H₅N]⁺˙ |

| 68 | Medium | [C₄H₆N]⁺ |

| 57 | High (likely base peak) | [C₄H₉]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Conclusion

This technical guide provides a detailed, expert-driven prediction of the NMR, IR, and MS spectroscopic data for (R)-tert-butyl 1-cyanoethylcarbamate. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently acquire and interpret their own experimental data to verify the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization of this and similar molecules.

References

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-